Rbin-1

Description

Structure

3D Structure

Properties

IUPAC Name |

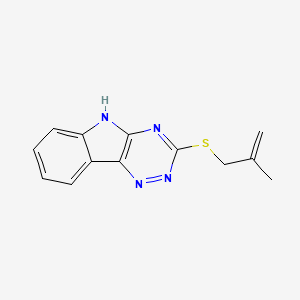

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWHNSRTRBKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174134 | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328023-11-6 | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Rbin-1

Abstract

This compound is a potent, reversible, and specific small molecule inhibitor of eukaryotic ribosome biogenesis.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, cellular effects, and the experimental basis for these findings. It is intended to serve as a technical guide for researchers in cell biology, oncology, and drug development who are interested in targeting ribosome biogenesis.

Introduction

Ribosome biogenesis is a fundamental cellular process essential for cell growth and proliferation. It is often upregulated in cancer cells to meet the high demand for protein synthesis. This makes the ribosome biogenesis pathway an attractive target for the development of novel anti-cancer therapeutics. This compound, a triazinoindole-based compound, has emerged as a valuable chemical probe for studying this pathway and as a potential lead for drug development.[3]

Molecular Target Identification and Validation

The primary molecular target of this compound is Midasin (Mdn1) , an essential ~540-kDa AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][3] Several lines of evidence from studies in the fission yeast Schizosaccharomyces pombe have robustly validated Mdn1 as the physiological target of this compound:

-

Genetic Studies: A chemical synthetic lethal screen identified this compound. Subsequent genetic studies showed that mutations in the mdn1 gene could confer either resistance or hypersensitivity to this compound, providing strong genetic evidence for a direct interaction.[3]

-

Biochemical Assays: this compound directly inhibits the ATPase activity of purified recombinant Mdn1 protein in vitro.[4][5]

-

Resistance Mutations: A single point mutation in Mdn1 (F1093L) that confers resistance to this compound in vivo also renders the recombinant Mdn1-F1093L protein insensitive to the inhibitory effects of this compound's more potent analog, Rbin-2, in vitro.[4]

Mechanism of Action: Inhibition of Mdn1 ATPase Activity

This compound functions by inhibiting the ATPase activity of Mdn1.[4][5] Mdn1 is a crucial enzyme in the maturation of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of assembly factors.

Noncompetitive Inhibition

Kinetic analysis of Mdn1 ATPase activity in the presence of this compound revealed a noncompetitive mode of inhibition. The addition of 1 µM this compound was found to reduce the maximum rate of ATP hydrolysis (kcat) without significantly affecting the Michaelis constant (KM) for ATP.[6] This suggests that this compound binds to an allosteric site on Mdn1, rather than competing with ATP at the active site.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound and its analog, Rbin-2.

| Compound | Assay | Organism/System | Value | Reference |

| This compound | Growth Inhibition (GI50) | S. pombe (fission yeast) | 136 ± 7 nM | [1] |

| Rbin-2 | Growth Inhibition (GI50) | S. pombe (fission yeast) | 14 ± 1 nM | [1] |

Table 1: In Vivo Efficacy of Rbin Compounds.

| Compound | Concentration | Enzyme | Inhibition | Reference |

| This compound | 1 µM | Recombinant Mdn1 | ~40% | [4] |

| Rbin-2 | 1 µM | Recombinant Mdn1 | ~40% | [4] |

Table 2: In Vitro Inhibition of Mdn1 ATPase Activity.

| Condition | kcat (s-1) | KM (µM) | Reference |

| DMSO Control | 2.1 ± 0.2 | 0.20 ± 0.04 | [6] |

| 1 µM this compound | 1.1 ± 0.2 | 0.24 ± 0.09 | [6] |

Table 3: Kinetic Parameters of Mdn1 ATPase Activity in the Presence of this compound.

Cellular Effects: Disruption of 60S Ribosome Biogenesis

By inhibiting Mdn1, this compound disrupts the late stages of 60S ribosomal subunit maturation. This leads to a cascade of cellular effects:

-

Impaired pre-rRNA Processing: Treatment of fission yeast with this compound leads to defects in the processing of the 27S pre-ribosomal RNA (pre-rRNA), a key intermediate in the maturation of the 25S and 5.8S rRNAs that are components of the 60S subunit.[5]

-

Nuclear Accumulation of pre-60S Particles: The inhibition of Mdn1-dependent steps in the nucleolus and nucleoplasm prevents the proper assembly and subsequent export of pre-60S particles to the cytoplasm.[2][5]

-

Inhibition of Cell Growth: As ribosome production is essential for protein synthesis and cell growth, the disruption of this pathway by this compound leads to potent inhibition of cell proliferation.[1][2]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the 60S ribosome biogenesis pathway.

Caption: this compound inhibits the Mdn1 ATPase, blocking pre-60S particle remodeling.

Experimental Workflow: Mdn1 ATPase Activity Assay

The following diagram outlines the general workflow for measuring the ATPase activity of Mdn1 and its inhibition by this compound.

Caption: Workflow for the in vitro Mdn1 ATPase activity assay.

Experimental Workflow: Yeast Growth Inhibition Assay

The following diagram illustrates the workflow for determining the GI50 of this compound in fission yeast.

Caption: Workflow for the yeast growth inhibition assay.

Detailed Experimental Protocols

Recombinant Mdn1 ATPase Activity Assay (NADH-Coupled)

This protocol is adapted from methodologies used to characterize Mdn1's enzymatic activity.

-

Protein Purification: Full-length S. pombe Mdn1 is expressed in insect cells (e.g., Sf9) and purified using a multi-step chromatography process, including nickel affinity, ion exchange, and size-exclusion chromatography.[4]

-

Reaction Mixture: The assay is performed in a buffer containing 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and an NADH-coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).

-

Assay Procedure:

-

Reactions are initiated by the addition of MgATP to a final concentration of 1 mM.

-

The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer.

-

For inhibition studies, Mdn1 is pre-incubated with this compound or DMSO (vehicle control) before the addition of ATP.

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

-

Radioactive Mdn1 ATPase Assay

This protocol provides a direct measure of ATP hydrolysis.

-

Reaction Setup: The reaction mixture includes purified Mdn1 in FPLC SEC buffer, MgATP (final concentration of 100 µM), and γ-32P-ATP as a tracer.[3]

-

Incubation: The reaction is incubated at room temperature for 30-60 minutes.[3]

-

Quenching: The reaction is stopped by the addition of 0.2 M EDTA.[3]

-

Detection: The amount of released radioactive phosphate (32Pi) is determined by thin-layer chromatography followed by autoradiography or phosphorimaging.

Fission Yeast (S. pombe) Growth Inhibition Assay

This protocol is used to determine the in vivo potency of this compound.

-

Cell Culture: Wild-type S. pombe cells are grown in a suitable liquid medium (e.g., YES) to a logarithmic phase (OD600 ~0.01).[4]

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO.

-

Assay Plate Setup: The diluted compounds and a DMSO control are added to a 96-well plate.

-

Incubation: The diluted yeast culture is added to the wells, and the plate is incubated at 29°C for approximately 18 hours, or until the DMSO control reaches an OD600 of ~1.[4]

-

Data Analysis: The OD600 of each well is measured. The percentage of growth inhibition relative to the DMSO control is calculated for each this compound concentration. The half-maximal growth inhibition (GI50) is determined by fitting the data to a four-parameter sigmoidal dose-response curve.[4]

Conclusion

This compound is a highly specific and potent inhibitor of the AAA+ ATPase Mdn1, a key enzyme in eukaryotic 60S ribosome biogenesis. Its mechanism of action involves the noncompetitive inhibition of Mdn1's ATPase activity, leading to the disruption of pre-60S particle processing and a potent anti-proliferative effect. The detailed understanding of its mechanism, supported by robust genetic and biochemical data, establishes this compound as an invaluable tool for dissecting the complexities of ribosome assembly and as a promising starting point for the development of novel therapeutics targeting this essential pathway.

References

- 1. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pnas.org [pnas.org]

Introduction: The Challenge of Studying Ribosome Biogenesis

An In-Depth Technical Guide to Rbin-1: A Chemical Probe for Ribosome Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (Ribozinoindole-1), a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis. This compound serves as a critical research tool for dissecting the complex pathway of ribosome assembly by targeting the essential AAA+ ATPase, Midasin (Mdn1).

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for cell growth, proliferation, and homeostasis. In eukaryotes, this process involves the coordinated synthesis and assembly of ribosomal RNA (rRNA) and ribosomal proteins to form the 40S and 60S subunits. Due to its complexity and the essential nature of the machinery involved, studying this pathway requires tools that can perturb the system with high specificity and temporal control. Chemical probes offer a powerful approach to achieve this, and this compound has emerged as a key inhibitor for studying the late stages of 60S subunit maturation.[1][2]

Discovery of this compound

This compound was identified through an innovative "Chemical Synthetic Lethal" screen.[3] This approach utilized genetically modified fission yeast strains, termed "MDR-sup" (Multi-Drug Resistance-suppressed), which lack key factors for drug resistance, making them hypersensitive to chemical inhibitors. The screen aimed to identify compounds that were lethal to specific mutant strains, thereby uncovering relationships between chemical compounds and cellular pathways. This unbiased screening methodology successfully identified this compound as a potent inhibitor of yeast cell growth.[3]

Figure 1: Workflow for the discovery of this compound.

Mechanism of Action: Targeting Midasin (Mdn1)

This compound is a potent, specific, and reversible inhibitor that targets Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[2][4][5] Mdn1 plays a crucial role in the maturation and nuclear export of the pre-60S ribosomal subunit.

The mechanism of this compound involves the direct inhibition of Mdn1's ATPase activity.[1][3] By blocking the energy-providing ATP hydrolysis function of Mdn1, this compound effectively stalls the ribosome assembly line. This inhibition leads to two primary downstream effects:

Consequently, the pool of mature, functional 60S subunits available for protein synthesis is depleted, leading to a halt in cell growth.

Figure 2: this compound mechanism of action.

Quantitative Data Summary

The potency of this compound and its analogs has been characterized in both cell-based growth inhibition assays and in vitro biochemical assays.

Table 1: In Vivo Activity in Fission Yeast

This table summarizes the half-maximal growth inhibitory concentration (GI₅₀) of this compound and its more potent analog, Rbin-2, against wild-type fission yeast.

| Compound | GI₅₀ (nM) | Source(s) |

| This compound | 136 ± 7 | [1] |

| Rbin-2 | 14 ± 1 | [1] |

Table 2: In Vitro Mdn1 ATPase Inhibition

This table shows the direct inhibitory effect of this compound and its analogs on the ATPase activity of recombinant full-length Mdn1 protein.

| Compound | Concentration (µM) | % Inhibition of ATPase Activity | Source(s) |

| This compound | 1 | ~40% | [3] |

| Rbin-2 | 1 | ~40% | [3] |

| Inactive Analogs | 1 | No significant suppression | [3] |

Target Validation

The identification of Mdn1 as the direct physiological target of this compound was rigorously confirmed through genetic studies in fission yeast. This validation provides a "gold standard" proof of the inhibitor's mode of action.[3][6]

-

Sensitivity and Resistance Mutations: A point mutation (L1113F) in the mdn1 gene was found to confer hypersensitivity to this compound.[3]

-

Resistance Mapping: Conversely, researchers isolated multiple this compound resistant clones and found that each contained one of several different point mutations clustered within the AAA3 and AAA4 domains of the mdn1 gene.[3]

-

Biochemical Confirmation: Crucially, a resistance-conferring mutation (F1093L) was introduced into recombinant Mdn1. The resulting mutant protein, Mdn1-F1093L, was still an active ATPase but was not strongly inhibited by Rbin-2 in vitro. This demonstrates that the same mutation suppresses inhibition in both live cells and in biochemical assays, confirming Mdn1 as the direct target.[6]

Figure 3: Logical workflow for Mdn1 target validation.

Key Experimental Protocols

Yeast Growth Inhibition Assay

This assay is used to determine the GI₅₀ value of this compound and its analogs.

-

Cell Culture: Wild-type fission yeast (S. pombe) cells are grown in a standard liquid medium (e.g., YE4S) to an exponential growth phase (OD₆₀₀ ≈ 0.5).[3]

-

Compound Preparation: this compound and its analogs are serially diluted in DMSO to create a range of concentrations. A DMSO-only control is also prepared.

-

Assay Setup: The yeast culture is diluted (e.g., 50-fold) into fresh medium in a multi-well plate. The prepared compounds are added to the wells.[3]

-

Incubation: The plate is incubated at a constant temperature (e.g., 29°C) for a set period (e.g., 17-18 hours).[3]

-

Data Acquisition: Cell growth is measured by reading the optical density (OD) of the cultures in each well using a plate reader.

-

Analysis: The relative growth in compound-treated wells is calculated as a percentage of the growth in the DMSO-only control wells. The GI₅₀ value is determined by fitting the dose-response data to a four-parameter sigmoidal curve using software like GraphPad Prism.[3]

In Vitro Mdn1 ATPase Activity Assay

This protocol measures the direct effect of this compound on the enzymatic activity of Mdn1.

-

Protein Purification: Recombinant, full-length Mdn1 is expressed in and purified from an insect cell system (e.g., Sf9 cells), as bacterial and yeast expression systems may be insufficient.[3]

-

Reaction Mixture: The assay is performed in a buffer containing ATP (including a radioactive tracer like [γ-³²P]ATP), MgCl₂, and purified Mdn1 protein.

-

Inhibitor Addition: this compound, its analogs, or a DMSO control are added to the reaction mixture and incubated with the Mdn1 enzyme. A non-hydrolyzable ATP analog (AMP-PNP) can be used as a positive control for inhibition.[3]

-

Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at a controlled temperature to allow for ATP hydrolysis.

-

Quenching and Detection: The reaction is stopped, and the amount of hydrolyzed phosphate (³²Pᵢ) is separated from the unhydrolyzed ATP using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the free phosphate spot is quantified using a phosphorimager. The ATPase activity is calculated and expressed as a percentage relative to the DMSO control.[3]

Conclusion and Future Directions

This compound is a validated, high-potency chemical probe that provides researchers with a powerful tool to study the dynamics of eukaryotic ribosome biogenesis.[4] Its specific and reversible inhibition of the Mdn1 ATPase allows for acute perturbation of the pre-60S subunit maturation pathway, enabling detailed investigation of this essential cellular process. The rigorous genetic and biochemical validation of its target, Mdn1, establishes a clear mechanism of action and provides a solid foundation for its use in cell biology and drug discovery. Future work may focus on leveraging this compound to explore the intricate network of ribosome assembly factors and to investigate the role of ribosome biogenesis in diseases such as cancer, where it is often dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ribozinoindole-1) | Midasin inhibitor | Probechem Biochemicals [probechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Rbin-1 Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Rbin-1, a potent and specific inhibitor of eukaryotic ribosome biogenesis. This compound and its analogs represent a novel class of chemical probes to dissect the intricate process of ribosome assembly and serve as a promising starting point for the development of new therapeutic agents. This document details the quantitative data, experimental protocols, and the underlying molecular pathways associated with this compound, offering a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound and its Analogs

The following table summarizes the key quantitative data for this compound and its more potent analog, Rbin-2. These compounds were identified through a chemical synthetic lethal screen and subsequent structure-activity relationship (SAR) studies. Their activity was assessed through cell growth inhibition assays in fission yeast (Schizosaccharomyces pombe) and in vitro enzymatic assays targeting the Midasin (Mdn1) ATPase.

| Compound | GI50 (nM) | Target | In Vitro Mdn1 ATPase Inhibition (at 1 µM) | Mechanism of Inhibition |

| This compound | 136 ± 7 | Mdn1 | ~40% | Noncompetitive |

| Rbin-2 | 14 ± 1 | Mdn1 | ~40% | Not explicitly stated, but likely similar to this compound |

Table 1: Quantitative data for this compound and Rbin-2. The half-maximal growth inhibition (GI50) values were determined in wild-type fission yeast.[1][2] The in vitro inhibition of the ATPase activity of recombinant full-length Mdn1 was also quantified.[1][2] this compound's mechanism of inhibition was determined to be noncompetitive with respect to ATP.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound inhibitors.

Chemical Synthetic Lethal Screen in Fission Yeast

This screen was designed to identify compounds that are lethal to cells with a specific genetic background, in this case, a multi-drug resistant sensitive (MDR-sup) fission yeast strain.

Objective: To identify small molecules that selectively inhibit the growth of a genetically sensitized yeast strain.

Materials:

-

MDR-sup fission yeast strains (e.g., wild-type, cut1-22, cut2-364)

-

Yeast extract with supplements (YES) medium

-

A diverse chemical library

-

384-well microplates

-

Plate reader for OD600 measurement

Procedure:

-

Yeast Culture Preparation: Grow MDR-sup fission yeast strains in YES medium at 29°C to the mid-logarithmic phase.

-

Compound Plating: Dispense compounds from the chemical library into 384-well microplates at a final concentration of approximately 10 µM. Include DMSO as a negative control.

-

Cell Seeding: Dilute the yeast cultures to a low optical density (OD600) and add them to the compound-containing wells.

-

Incubation: Incubate the plates at 29°C for 17-18 hours.

-

Growth Measurement: Measure the cell growth by reading the OD600 of each well using a microplate reader.

-

Hit Identification: Identify "hits" as compounds that cause a significant reduction in the growth of the mutant strain compared to the wild-type strain. This compound was identified as being more toxic to the MDR-sup strain with a cut2 mutation.[4]

In Vitro Mdn1 ATPase Activity Assay (NADH-Coupled)

This assay measures the ATPase activity of purified Mdn1 by coupling the production of ADP to the oxidation of NADH.

Objective: To quantify the ATP hydrolysis rate of Mdn1 and assess the inhibitory effect of Rbin compounds.

Materials:

-

Purified recombinant full-length Mdn1 protein

-

Assay buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT

-

ATP solution

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

This compound or other test compounds dissolved in DMSO

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.

-

Addition of Mdn1 and Inhibitor: Add the purified Mdn1 protein to the reaction mixture. For inhibition studies, pre-incubate Mdn1 with the desired concentration of this compound (or DMSO control) for a few minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the ATPase activity from the rate of change in absorbance. For inhibition studies, determine the percent inhibition relative to the DMSO control. An apparent EC50 can be estimated from a dose-response curve.[2]

Northern Blot Analysis of pre-rRNA Processing

This technique is used to analyze the steady-state levels of various pre-rRNA species to determine if their processing is affected by this compound treatment.

Objective: To investigate the impact of this compound on the processing of precursor ribosomal RNAs.

Materials:

-

Fission yeast cells

-

This compound

-

Total RNA extraction kit

-

Agarose-formaldehyde gel

-

Northern blotting apparatus

-

Nylon membrane

-

DNA probes specific for different pre-rRNA species (e.g., 35S, 27S, 7S)

-

Radioactive or non-radioactive probe labeling kit

-

Hybridization buffer

-

Phosphorimager or X-ray film

Procedure:

-

Cell Treatment and RNA Extraction: Treat fission yeast cells with this compound or DMSO for a specified time. Harvest the cells and extract total RNA.

-

Gel Electrophoresis: Separate the RNA samples on an agarose-formaldehyde gel.

-

Blotting: Transfer the separated RNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA probe specific for a particular pre-rRNA.

-

Detection: Detect the signal from the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.

-

Analysis: Analyze the accumulation or depletion of specific pre-rRNA species in this compound treated cells compared to the control. This compound treatment leads to the accumulation of 35S, 27S, and 7S pre-rRNAs.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflow for its discovery and characterization.

References

Rbin-1 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of Rbin-1, a potent and reversible small molecule inhibitor of eukaryotic ribosome biogenesis. The document details the experimental methodologies employed, presents key quantitative data, and visualizes the associated signaling pathways and workflows.

Executive Summary

This compound is a triazinoindole-based compound that potently inhibits the assembly of eukaryotic ribosomes.[1][2] Through a combination of chemical-genetic screening and biochemical assays, the direct physiological target of this compound has been identified as Midasin (Mdn1).[1][3] Mdn1 is a large, essential AAA+ (ATPases Associated with diverse cellular Activities) protein crucial for the maturation of the pre-60S ribosomal subunit.[1][3] this compound exerts its inhibitory effect by modulating the ATPase activity of Mdn1, thereby stalling the assembly of key ribosomal precursor particles and arresting cell growth.[1][4] This guide will elaborate on the discovery process, target validation, mechanism of action, and the experimental protocols that underpin these findings.

This compound Target Identification

The primary target of this compound was elucidated using a chemical synthetic lethal screen in the fission yeast, Schizosaccharomyces pombe.[1] This approach leverages genetically modified yeast strains that are hypersensitive to a broad range of chemical compounds, facilitating the identification of drug-target interactions.

Chemical-Genetic Screening

A fission yeast strain lacking critical multi-drug resistance (MDR) factors, termed the "MDR-sup" strain, was utilized for the initial screen.[1] This strain's heightened sensitivity allows for the detection of cellular processes affected by chemical inhibitors at lower concentrations. This compound was identified from a library of triazinoindole-based compounds as a potent inhibitor of the growth of these cells.[1]

To pinpoint the target, researchers isolated this compound resistant clones after chemical mutagenesis of the MDR-sup yeast.[4][5] Whole-genome sequencing of these resistant clones consistently identified point mutations within the mdn1 gene.[1] This genetic evidence strongly suggested that Mdn1 is the physiological target of this compound.

Validation of Mdn1 as the this compound Target

The role of Mdn1 as the direct target of this compound was confirmed through several lines of evidence:

-

Resistance-Conferring Mutations: Overexpression of Mdn1 containing the identified mutations in wild-type cells conferred resistance to this compound.[4][5] Conversely, introducing a specific point mutation (Leu1113Phe) into the endogenous mdn1 gene rendered cells sensitive to this compound.[1]

-

In Vitro ATPase Assays: this compound was shown to directly inhibit the ATPase activity of purified, recombinant Mdn1 protein.[1][4] This biochemical evidence confirmed a direct interaction between this compound and Mdn1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

| Parameter | Value | Description |

| GI50 | 136 nM | The concentration of this compound that causes 50% inhibition of cell growth.[3][6] |

| Mdn1 ATPase Inhibition | ~40% at 1 µM this compound | The percentage of inhibition of recombinant Mdn1's ATPase activity.[1][4][5] |

| Apparent EC50 (Rbin-2) | ~0.3 µM | The half-maximal effective concentration for the inhibition of Mdn1 ATPase activity by the more potent analog, Rbin-2.[1] |

Mechanism of Action and Signaling Pathway

This compound inhibits the biogenesis of the 60S ribosomal subunit by targeting the essential AAA+ ATPase, Mdn1. Mdn1 is involved in the assembly and remodeling of pre-ribosomal particles in the nucleolus.

Signaling Pathway of this compound Inhibition: this compound binding to Mdn1 inhibits its ATPase activity. This enzymatic activity is critical for the release of assembly factors from pre-60S particles, a necessary step for their maturation. Specifically, this compound treatment leads to the mislocalization of the Rix1 particle components and prevents the proper assembly of the Nsa1 particle, which are precursors to the 60S subunit.[1] This disruption blocks the processing of pre-60S particles, leading to an accumulation of immature ribosomal subunits in the nucleolus and ultimately, the cessation of protein synthesis and cell growth.[1][3]

Caption: this compound inhibits Mdn1's ATPase activity, disrupting pre-60S ribosome assembly.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in this compound target identification and validation.

This compound Resistance Screening in Fission Yeast

Objective: To identify the genetic basis of resistance to this compound.

Methodology:

-

Strain: S. pombe MDR-sup strain.

-

Mutagenesis: Exponentially growing cells are treated with a chemical mutagen (e.g., ethyl methanesulfonate) to induce random mutations.

-

Selection: Mutagenized cells are plated on yeast extract agar plates containing a selective concentration of this compound.

-

Isolation: Colonies that grow in the presence of this compound are isolated as resistant clones.

-

Genomic Analysis: Genomic DNA is extracted from the resistant clones. Whole-genome sequencing is performed to identify mutations that are not present in the parental MDR-sup strain.

-

Candidate Gene Identification: Mutations consistently found in the mdn1 gene across multiple independent resistant clones are identified as the likely cause of resistance.

Caption: Workflow for identifying this compound resistance mutations in fission yeast.

In Vitro Mdn1 ATPase Activity Assay

Objective: To biochemically validate the inhibitory effect of this compound on Mdn1's ATPase activity.

Methodology:

-

Protein Purification: Recombinant full-length Mdn1 is expressed (e.g., in an insect cell system) and purified using affinity chromatography followed by size-exclusion chromatography.[1]

-

Reaction Mixture: The reaction is set up in a total volume of 12 µL.[5]

-

Incubation: The reaction mixtures are incubated at room temperature for 30 to 60 minutes.[5][7]

-

Quenching: The reaction is stopped by adding 12 µL of 0.2 M EDTA.[5][7]

-

Analysis:

-

1 µL of each reaction mixture is spotted onto a TLC PEI cellulose F plate.[5][7]

-

The plate is developed in a TLC buffer (0.15 M formic acid, 0.15 M lithium chloride).[5]

-

The separated radiolabeled ATP and free phosphate are visualized by autoradiography and quantified to determine the rate of ATP hydrolysis.

-

Caption: Workflow for the in vitro Mdn1 radioactive ATPase assay.

Conclusion

The identification of Mdn1 as the direct target of this compound represents a significant advancement in the study of eukaryotic ribosome biogenesis. This compound serves as a powerful chemical probe to dissect the dynamic and complex process of ribosome assembly on fast timescales.[1] The methodologies outlined in this guide, from chemical-genetic screening to in vitro biochemical assays, provide a robust framework for target identification and validation that is applicable to other small molecule inhibitors. For drug development professionals, the specificity of this compound for an essential cellular process highlights the potential for developing novel therapeutics that target ribosome biogenesis, a pathway often upregulated in cancer.

References

- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. tribioscience.com [tribioscience.com]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Mdn1: A Pivotal AAA-ATPase in Eukaryotic 60S Ribosome Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biogenesis of eukaryotic ribosomes is a highly complex and energy-intensive process essential for cell growth and proliferation. It involves the coordinated action of a vast number of ribosome biogenesis factors (RBFs) that guide the intricate folding and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. Within this elaborate machinery, the AAA-ATPase Mdn1 (Midasin) emerges as a crucial player in the maturation of the 60S large ribosomal subunit. This technical guide provides a comprehensive overview of the function of Mdn1, detailing its molecular architecture, enzymatic activity, and its critical role in the remodeling of pre-60S particles. We present a compilation of quantitative data, detailed experimental methodologies for studying Mdn1, and visual representations of its operational pathways to serve as a valuable resource for researchers in the field and professionals involved in the development of therapeutic agents targeting ribosome biogenesis.

Introduction

Eukaryotic ribosome synthesis is a cornerstone of gene expression, and its dysregulation is implicated in various human diseases, including cancer and ribosomopathies. The assembly of the 60S ribosomal subunit is a particularly intricate process that occurs across different cellular compartments, primarily the nucleolus and the nucleoplasm, before the mature subunit is exported to the cytoplasm. This journey involves a series of sequential folding and processing events orchestrated by a large cohort of non-ribosomal factors.

Mdn1 is a large, dynein-like AAA (ATPases Associated with diverse cellular Activities) protein, with a molecular weight of approximately 550 kDa, that is indispensable for the maturation of the pre-60S ribosomal subunit.[1] Its primary function is to act as a molecular motor, utilizing the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly factors.[2][3] This removal is a critical checkpoint for the transition of the pre-60S particle to the next stage of maturation and for its eventual export to the cytoplasm.[4][5] Understanding the precise mechanism of Mdn1 action is therefore fundamental to deciphering the complexities of ribosome biogenesis and can unveil novel targets for therapeutic intervention.

Molecular Architecture of Mdn1

The remarkable size and multi-domain structure of Mdn1 are central to its function. It is characterized by a ring-shaped AAA-ATPase domain at its N-terminus and a long, flexible linker arm that terminates in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.[2][6]

-

AAA-ATPase Domain: This domain consists of six AAA+ protomers arranged in a ring, with four of them (AAA2-5) being catalytically active and capable of hydrolyzing ATP.[3] The AAA ring serves as the motor of the protein, undergoing conformational changes upon ATP binding and hydrolysis that are transmitted through the linker arm to the MIDAS domain.[2][6]

-

Linker Domain: This extensive region, approximately 20 nm in length, connects the AAA ring to the MIDAS domain and includes a flexible Asp/Glu-rich motif.[2][6] This linker is not merely a passive tether but plays an active role in regulating the intramolecular interaction between the AAA and MIDAS domains.[3]

-

MIDAS Domain: The C-terminal MIDAS domain is responsible for substrate recognition and binding.[1][2] It specifically interacts with ubiquitin-like (UBL) domains present on its target assembly factors, such as Rsa4 and Ytm1.[7]

Mechanism of Action: A Stepwise Remodeling of the Pre-60S Particle

Mdn1 functions at distinct stages of 60S subunit maturation, primarily by catalyzing the removal of key assembly factors from pre-60S particles. This process is tightly regulated and coupled to the nucleotide state of the AAA-ATPase domain. The primary substrates of Mdn1-mediated removal are the assembly factors Ytm1 and Rsa4.[4][7]

The removal of these factors occurs in a sequential manner, marking critical transitions in the maturation pathway of the 60S subunit. Mdn1 is recruited to pre-60S particles at different stages, including the nucleolar Nsa1 particle and the nucleoplasmic Rix1 particle.[4][8]

Mdn1-Mediated Remodeling of Pre-60S Ribosomal Particles

In the nucleolus, Mdn1 is involved in the remodeling of the Nsa1 particle, which leads to the removal of the assembly factor Ytm1.[4][8] Subsequently, in the nucleoplasm, Mdn1 associates with the Rix1 particle and, in an ATP-dependent manner, removes the assembly factor Rsa4.[2][9] The dissociation of these factors is essential for the structural rearrangements of the pre-60S particle that are required for its continued maturation and eventual export to the cytoplasm.[4]

Quantitative Data on Mdn1 Function

The enzymatic activity of Mdn1 and its interactions with its substrates have been characterized quantitatively, providing insights into its molecular mechanism.

| Parameter | Value | Substrate/Condition | Reference |

| Binding Affinity (Kd) | |||

| Mdn1 MIDAS - Rsa4 | ~7.0 µM | In solution (Microscale Thermophoresis) | [1][2] |

| Mdn1 MIDAS - Ytm1 | Weak (≥7 µM) | In solution | [1][2] |

| ATPase Activity | |||

| ATPase rate (mutant Mdn1) | 0.15 ± 0.02 ATP/sec | In vitro NADH-coupled assay | [7] |

| Force Spectroscopy | |||

| Catch-bond lifetime extension | ~10-fold | At ~4 pN of applied force (Optical Tweezers) | [1][3] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of Mdn1. Below are detailed methodologies for key experiments.

NADH-Coupled ATPase Assay

This assay measures the rate of ATP hydrolysis by Mdn1 by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Mdn1 assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5 mM EGTA, 1 mM DTT.

-

NADH: 200 µM

-

Phosphoenolpyruvic acid (PEP): 1 mM

-

D-lactic dehydrogenase: 30 U/mL

-

Pyruvate kinase: 30 U/mL

-

Mg-ATP: 1 mM

-

Purified Mdn1 protein: 25 nM

Procedure:

-

Prepare a reaction mixture containing Mdn1 assay buffer, NADH, PEP, D-lactic dehydrogenase, and pyruvate kinase.

-

Add purified Mdn1 protein to the reaction mixture to a final concentration of 25 nM.

-

Initiate the reaction by adding Mg-ATP to a final concentration of 1 mM.

-

Monitor the decrease in NADH fluorescence over time using a microplate reader with excitation at 340 nm and emission at 440 nm.

-

Calculate the reaction velocity by linear fitting of the fluorescence time course data and normalize to the Mdn1 concentration.[5]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to identify and confirm interactions between Mdn1 and its partner proteins.

Materials:

-

Saccharomyces cerevisiae reporter strain (e.g., AH109).

-

Bait plasmid (e.g., pGBKT7) containing the Mdn1 gene fused to the GAL4 DNA-binding domain (BD).

-

Prey plasmid (e.g., pGADT7) containing the gene of the potential interacting partner fused to the GAL4 activation domain (AD).

-

Appropriate selective media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade for interaction selection).

Procedure:

-

Co-transform the bait and prey plasmids into the yeast reporter strain.

-

Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both plasmids.

-

Patch the resulting colonies onto highly selective media lacking leucine, tryptophan, histidine, and adenine.

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the highly selective media indicates a positive interaction between the bait and prey proteins.[8][10]

Cryo-Electron Microscopy (Cryo-EM) of Pre-60S Particles

Cryo-EM is a powerful technique to visualize the structure of Mdn1 in complex with pre-60S ribosomal particles at near-atomic resolution.

Procedure:

-

Sample Purification: Isolate pre-60S particles containing Mdn1 from cells (e.g., via tandem affinity purification of a tagged subunit).[11]

-

Grid Preparation: Apply a small volume (3-4 µL) of the purified sample to a glow-discharged cryo-EM grid.

-

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of images at low electron doses to minimize radiation damage.

-

Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and refinement to obtain a high-resolution 3D reconstruction of the Mdn1-pre-60S complex.[11][12]

Optical Tweezers-Based Single-Molecule Force Spectroscopy

This technique allows for the direct measurement of the forces involved in the interaction between Mdn1's MIDAS domain and its substrates.

Procedure:

-

Sample Preparation: Immobilize one of the interacting partners (e.g., the MIDAS domain) on a coverslip surface and the other partner (e.g., Rsa4) to a polystyrene bead.

-

Optical Trapping: Use a focused laser beam to trap the bead.

-

Force Application and Measurement: By moving the stage or the laser trap, a controlled force can be applied to the molecular bond. The displacement of the bead from the center of the trap is proportional to the applied force.

-

Data Analysis: By measuring the lifetime of the bond at different applied forces, a force-dependent dissociation rate can be determined, revealing the nature of the interaction (e.g., slip bond vs. catch bond).[3][13]

Regulation of Mdn1 Activity

The activity of Mdn1 is tightly regulated to ensure the timely and accurate assembly of the 60S subunit. One key regulatory mechanism involves the SUMOylation of other ribosome biogenesis factors. For instance, the SUMOylation of PELP1 has been shown to promote the recruitment of Mdn1 to pre-60S particles, while its deSUMOylation is required for the release of both Mdn1 and PELP1.[14][15] This SUMO cycle acts as a regulatory switch for the dynamic association of Mdn1 with pre-ribosomes.

Conclusion and Future Perspectives

Mdn1 stands out as a critical mechanochemical enzyme in the complex landscape of eukaryotic ribosome biogenesis. Its role in remodeling pre-60S particles through the ATP-dependent removal of assembly factors is a key checkpoint in the maturation of the large ribosomal subunit. The intricate interplay between its AAA-ATPase motor and its substrate-binding MIDAS domain, orchestrated over a long flexible linker, highlights the sophisticated molecular machinery evolved to ensure the fidelity of ribosome production.

For researchers and scientists, a deeper understanding of Mdn1's regulation and its interaction with a growing list of partners will continue to be a fertile area of investigation. For drug development professionals, the essential nature of Mdn1 and its druggable ATPase domain present an attractive target for the development of novel therapeutics aimed at modulating ribosome biogenesis in diseases such as cancer. The methodologies and data presented in this guide provide a solid foundation for furthering our knowledge of this essential molecular machine and for exploring its potential as a therapeutic target.

References

- 1. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates | eLife [elifesciences.org]

- 3. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. NADH-Coupled Steady-State ATPase Assay. [bio-protocol.org]

- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MIDAS domain of AAA mechanoenzyme Mdn1 forms catch bonds with two different substrates | Sciety [sciety.org]

- 10. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualizing the nucleoplasmic maturation of human pre-60S ribosomal particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-molecule force spectroscopy: optical tweezers, magnetic tweezers and atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

The Impact of Rbin-1 on Pre-60S Ribosome Particle Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis. The assembly of the large 60S ribosomal subunit is a complex pathway involving numerous assembly factors. Rbin-1 has emerged as a potent and specific chemical inhibitor of eukaryotic ribosome biogenesis, offering a valuable tool to dissect the intricacies of this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on pre-60S ribosome particles. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of the involved molecular pathways and experimental workflows.

Introduction

The production of ribosomes is a cornerstone of cell growth and proliferation. In eukaryotes, this process involves the coordinated synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins to form the small (40S) and large (60S) subunits. The biogenesis of the 60S subunit is a particularly intricate process that occurs across the nucleolus, nucleoplasm, and cytoplasm, and is orchestrated by a large number of non-ribosomal assembly factors.[1][2] Dysregulation of ribosome biogenesis is implicated in a class of diseases known as ribosomopathies and is also a hallmark of cancer.

This compound, a triazinoindole derivative, has been identified as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis.[3][4][5] Its discovery has provided researchers with a powerful chemical probe to study the dynamics of ribosome assembly with high temporal resolution.[4] This guide will delve into the molecular mechanisms by which this compound perturbs the maturation of pre-60S ribosomal particles.

Mechanism of Action of this compound

This compound's primary cellular target is Midasin (Mdn1), an essential and highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[3][4][5][6][7] Mdn1 is a large, ~540-kDa protein that plays a crucial role in the remodeling of pre-60S particles, specifically in the release of assembly factors.[4][8]

This compound acts as a potent and selective chemical inhibitor of Mdn1's ATPase activity.[3][6] By inhibiting Mdn1, this compound stalls the 60S assembly line, leading to the accumulation of immature pre-60S particles in the nucleus and disrupting the supply of mature 60S subunits to the cytoplasm.[4][5]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding its potency and impact on Mdn1's enzymatic activity.

| Parameter | Value | Organism/System | Reference |

| GI50 | 136 ± 7 nM | Schizosaccharomyces pombe | [3] |

| Inhibition of Mdn1 ATPase Activity | ~40% at 1 µM | Recombinant S. pombe Mdn1 | [5][9] |

Table 1: In vitro and in vivo potency of this compound.

Effects of this compound on Pre-60S Ribosome Biogenesis

Inhibition of Mdn1 by this compound triggers a cascade of effects on the assembly and transport of pre-60S ribosomal particles.

Impaired Pre-rRNA Processing

Treatment of cells with this compound leads to defects in the processing of precursor ribosomal RNA (pre-rRNA). Specifically, the accumulation of 35S, 27S, and 7S pre-rRNA species is observed after prolonged treatment (60-120 minutes).[4] This indicates a blockage in the maturation cascade that converts these precursors into mature 25S, 5.8S, and 5S rRNAs, which are core components of the 60S subunit.

Nuclear Accumulation of Pre-60S Particles

A key consequence of Mdn1 inhibition by this compound is the failure of pre-60S particles to be exported from the nucleus to the cytoplasm.[4][5] This is visualized by the accumulation of fluorescently tagged large subunit proteins, such as Rpl2501-GFP, in the nucleolus.[4] The nuclear export of pre-40S subunits, however, remains unaffected, highlighting the specificity of Mdn1's role in the pre-60S maturation pathway.[4][9]

Disruption of Assembly Factor Dynamics

Mdn1 is responsible for the timely removal of several assembly factors from pre-60S particles, a critical step for their structural maturation and subsequent export. This compound treatment perturbs this process, leading to altered compositions of pre-60S assembly intermediates.

-

Nsa1 Particle Assembly: Mdn1 is required for the proper assembly of the nucleolar Nsa1 particle, a precursor to the 60S subunit.[4][10] In this compound treated cells, the association of assembly factors Rix7 and Ppp1 with the Nsa1 particle is diminished.[4]

-

Rix1 Particle Composition: Mdn1 activity is also implicated in the remodeling of the later-stage nucleoplasmic Rix1 particle. While Mdn1 is thought to be involved in the removal of the assembly factor Rsa4 from this particle, the effects of this compound treatment on Rsa4 levels in the Rix1 particle are complex, with an initial slight increase followed by a decrease at later time points.[4] The levels of another Rix1-associated factor, Ytm1, are also reduced upon this compound treatment.[4][5]

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by this compound and a general workflow for studying its effects.

Caption: this compound inhibits the Mdn1 ATPase, disrupting pre-60S maturation.

Caption: General workflow for studying this compound's effects on ribosome biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mdn1 ATPase Activity Assay

This protocol is adapted from the methods used to demonstrate this compound's inhibition of Mdn1's enzymatic activity.[9]

Objective: To measure the ATPase activity of recombinant Mdn1 in the presence and absence of this compound.

Materials:

-

Purified recombinant Mdn1 protein

-

This compound (dissolved in DMSO)

-

ATP, [γ-32P]ATP

-

FPLC SEC buffer (composition not specified in search results)

-

0.2 M EDTA

-

TLC PEI cellulose F plates

-

TLC buffer (0.15 M formic acid, 0.15 M lithium chloride)

-

Typhoon Scanner

-

ImageJ software

Procedure:

-

Prepare a reaction mixture with a total volume of 12 µL.

-

Add 6 µL of purified Mdn1 protein (final concentration 0-50 nM).

-

Add 4 µL of FPLC SEC buffer containing 0.6 mM Na2SO4.

-

Add this compound to the desired final concentration (e.g., 1 µM). For control reactions, add an equivalent volume of DMSO.

-

Initiate the reaction by adding 2 µL of MgATP (final concentration 100 µM) spiked with [γ-32P]ATP.

-

Incubate the reaction at room temperature for 30 or 60 minutes.

-

Stop the reaction by adding 12 µL of 0.2 M EDTA.

-

Spot 1 µL of each reaction mixture onto a TLC PEI cellulose F plate.

-

Develop the TLC plate using the TLC buffer.

-

Image the dried TLC plate using a Typhoon Scanner.

-

Quantify the spots corresponding to free phosphate (32Pi) and ATP using ImageJ to determine the percentage of ATP hydrolyzed.

Analysis of Pre-rRNA Processing by Northern Blotting

This protocol is based on the analysis of pre-rRNA accumulation in this compound treated cells.[4]

Objective: To assess the impact of this compound on the processing of pre-rRNA species.

Materials:

-

Yeast cells (S. pombe)

-

This compound

-

Total RNA extraction kit

-

Agarose-formaldehyde gel

-

Northern blotting apparatus

-

Nylon membrane

-

Probe specific for pre-rRNA species (e.g., targeting ITS1 or ITS2 regions)

-

Radiolabeling kit for probes (e.g., [α-32P]dCTP)

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager

Procedure:

-

Grow yeast cells to mid-log phase.

-

Treat cells with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

Harvest cells and extract total RNA.

-

Separate a defined amount of total RNA (e.g., 5-10 µg) on an agarose-formaldehyde gel.

-

Transfer the RNA to a nylon membrane.

-

Crosslink the RNA to the membrane using UV light.

-

Prepare a radiolabeled probe specific to the pre-rRNA of interest.

-

Pre-hybridize the membrane in hybridization buffer.

-

Add the radiolabeled probe and incubate overnight at the appropriate temperature.

-

Wash the membrane with wash buffers of increasing stringency to remove unbound probe.

-

Expose the membrane to a phosphor screen and image using a phosphorimager.

-

Analyze the band intensities to determine the relative abundance of different pre-rRNA species.

In Vivo Localization of Ribosomal Proteins by Fluorescence Microscopy

This protocol describes the visualization of pre-60S particle accumulation in the nucleus.[4]

Objective: To determine the subcellular localization of a large ribosomal subunit protein in response to this compound treatment.

Materials:

-

Yeast strain expressing a fluorescently tagged large ribosomal subunit protein (e.g., Rpl2501-GFP).

-

This compound

-

DMSO

-

Fluorescence microscope with appropriate filters

-

Imaging software

Procedure:

-

Grow the yeast strain expressing the fluorescently tagged protein to mid-log phase.

-

Mount the cells on a slide for live-cell imaging.

-

Acquire baseline images before treatment.

-

Add this compound (e.g., 1 µM) or DMSO to the cells.

-

Acquire images at various time points after treatment (e.g., 0, 30, 60, 90, 120 minutes).

-

If performing a washout experiment, centrifuge the cells, wash with fresh media, and resuspend in media without this compound, followed by further imaging.

-

Analyze the fluorescence signal intensity in different cellular compartments (e.g., nucleolus, nucleoplasm, cytoplasm) using imaging software.

Conclusion

This compound is a powerful and specific inhibitor of the AAA+ ATPase Mdn1, a key player in the maturation of the 60S ribosomal subunit. Its use has been instrumental in elucidating the role of Mdn1 in pre-rRNA processing, the assembly of pre-60S particles, and their subsequent nuclear export. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying the intricate process of ribosome biogenesis and for the potential development of novel therapeutic agents targeting this fundamental cellular pathway. The ability to acutely and reversibly inhibit a specific step in ribosome assembly with a small molecule like this compound will continue to provide valuable insights into this essential biological process.

References

- 1. embopress.org [embopress.org]

- 2. Principles of 60S ribosomal subunit assembly emerging from recent studies in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Eukaryotic ribosome biogenesis 抑制剂 | this compound供应商 AdooQ® [adooq.cn]

- 7. tribioscience.com [tribioscience.com]

- 8. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

Structural Insights into the Rbin-1 and Mdn1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interaction between the AAA+ ATPase Mdn1 (also known as Midasin or Rea1 in S. cerevisiae) and its potent chemical inhibitor, Rbin-1. Mdn1 is an essential enzyme in the biogenesis of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles by removing assembly factors. This compound provides a powerful tool to dissect the mechanism of Mdn1 and offers a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from structural and biochemical studies of the Mdn1-Rbin-1 interaction.

| Structural Data | Value | Method | Reference |

| Resolution of S. pombe Mdn1 in complex with ATP & this compound | ~8 Å | Single-particle Cryo-EM | [1][2][3] |

| Resolution of S. pombe Mdn1 in complex with AMPPNP | ~4 Å | Single-particle Cryo-EM | [1][2][3] |

| Length of the structured linker connecting Mdn1's AAA and MIDAS domains | ~20 nm | Cryo-EM | [1][2][4] |

| Biochemical Data | Value | Conditions | Reference |

| This compound Inhibition | |||

| GI₅₀ for Mdn1 ATPase activity | 136 nM | in vitro | [5] |

| EC₅₀ of Rbin-XL (this compound analog) for Mdn1-FL ATPase | 0.23 ± 0.33 µM | in vitro | [6] |

| Mdn1 ATPase Kinetics | |||

| Specific activity | ~1.0 s⁻¹ | 1 mM MgATP | [7] |

| k_cat (without inhibitor) | 2.1 ± 0.2 s⁻¹ | in vitro | [6] |

| K_M for ATP (without inhibitor) | 0.20 ± 0.04 µM | in vitro | [6] |

| k_cat (with 1 µM this compound) | 1.1 ± 0.2 s⁻¹ | in vitro | [6] |

| K_M for ATP (with 1 µM this compound) | 0.24 ± 0.09 µM | in vitro | [6] |

Mdn1-Mediated Ribosome Maturation and Inhibition by this compound

Mdn1 plays a critical role in the late stages of 60S ribosomal subunit maturation. It binds to pre-60S particles and, through a cycle of ATP binding and hydrolysis within its AAA+ ring, induces conformational changes that are transmitted through a long linker to its C-terminal MIDAS (metal ion-dependent adhesion site) domain.[1][2][4] This action facilitates the release of crucial assembly factors, such as Rsa4 and Ytm1, allowing the ribosome to proceed to its mature, functional state.[4] this compound acts as a noncompetitive inhibitor, locking Mdn1 in a specific, "MIDAS-docked" conformation that mimics a pre-ribosome-bound state.[4][6] This conformational trapping prevents the release of assembly factors, thereby stalling ribosome biogenesis.[4]

References

- 1. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis [authors.library.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rbin-1 in Inhibiting Yeast Cell Growth: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the role of Rbin-1, a potent chemical inhibitor, in the context of yeast cell growth. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of ribosome biogenesis and the identification of novel therapeutic agents. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound (Ribozinoindole-1) is a small molecule inhibitor identified from a chemical synthetic lethal screen in fission yeast (Schizosaccharomyces pombe)[1]. It belongs to a class of triazinoindole-based heterocycles and has been characterized as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis[1][2]. The primary target of this compound is Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular activities) protein that plays a crucial role in the assembly of the 60S ribosomal subunit[1][3][4]. By inhibiting Mdn1, this compound effectively halts the production of mature ribosomes, leading to an arrest of cell growth[5].

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound and its more potent analog, Rbin-2, has been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Growth Inhibition of Fission Yeast by this compound and Rbin-2

| Compound | GI₅₀ (nM) | Notes |

| This compound | 136 ± 7 | Growth inhibition 50 in wild-type fission yeast strains[2][3]. |

| Rbin-2 | 14 ± 1 | A more potent analog with a bromine substituent at position-7[2]. |

Table 2: In Vitro Inhibition of Mdn1 ATPase Activity

| Compound | Concentration (µM) | % Inhibition of ATPase Activity | Notes |

| This compound | 1 | ~40% | Inhibition of recombinant full-length Mdn1's ATPase activity[1][3]. |

| Rbin-2 | 1 | ~40% | Similar inhibitory effect to this compound at the same concentration[1]. |

Signaling Pathway of this compound Inhibition

This compound exerts its inhibitory effect by targeting Mdn1, a key player in the maturation of the pre-60S ribosomal subunit. The following diagram illustrates the signaling pathway disrupted by this compound.

Caption: this compound inhibits the ATPase activity of Mdn1, disrupting the assembly of pre-60S ribosomal particles and halting ribosome biogenesis.

Experimental Workflow for this compound Identification and Validation

The discovery and characterization of this compound involved a multi-step process, beginning with a large-scale chemical screen and followed by genetic and biochemical validation. The workflow is depicted below.

Caption: Workflow for the discovery and validation of this compound as a specific inhibitor of Mdn1 and ribosome biogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound's effect on yeast cells.

Yeast Growth and Drug Treatment

This protocol is foundational for assessing the effect of this compound on yeast cell growth.

Materials:

-

Yeast strain of interest (e.g., S. pombe or S. cerevisiae)

-

Appropriate liquid growth medium (e.g., YEPD or minimal medium)

-

Sterile culture flasks or tubes

-

Shaking incubator

-

Spectrophotometer (for OD₆₀₀ measurements)

-

This compound stock solution (dissolved in DMSO)[5]

-

DMSO (vehicle control)

Procedure:

-

Inoculate a single yeast colony into 5-10 mL of liquid medium and grow overnight at 30°C with shaking to generate a starter culture.

-

The next day, dilute the starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

-

Grow the culture at 30°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Aliquot the cell culture into smaller flasks or a multi-well plate.

-

Add this compound to the desired final concentrations to the treatment groups. Add an equivalent volume of DMSO to the control group.

-

Continue to incubate the cultures at 30°C with shaking.

-

Monitor cell growth over time by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours).

-

For endpoint assays, such as GI₅₀ determination, perform serial dilutions of this compound and measure the OD₆₀₀ after a defined period of growth (e.g., 16-24 hours).

In Vitro Mdn1 ATPase Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of its target protein, Mdn1.

Materials:

-

Purified recombinant Mdn1 protein[1]

-

Assay buffer (specific composition depends on the purification protocol, but typically contains Tris-HCl, MgCl₂, KCl, and a reducing agent like DTT)

-

ATP

-

This compound and control compounds dissolved in DMSO

-

A method for detecting ATP hydrolysis (e.g., a malachite green-based phosphate detection kit or a coupled-enzyme assay that links ATP hydrolysis to a change in absorbance or fluorescence)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified Mdn1 protein in the wells of a microplate.

-

Add this compound or DMSO (vehicle control) to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration that is appropriate for the enzyme's kinetics (often near the Kₘ).

-

Incubate the reaction for a defined period during which the reaction rate is linear.

-

Stop the reaction (e.g., by adding a quenching solution like EDTA or by proceeding directly to the detection step).

-

Measure the amount of ADP or inorganic phosphate produced using the chosen detection method.

-

Calculate the percentage of ATPase activity inhibition relative to the DMSO control.

Fluorescence Microscopy of Protein Localization

This protocol is used to visualize the subcellular localization of proteins involved in ribosome biogenesis and to observe the effects of this compound treatment.

Materials:

-

Yeast strain expressing a fluorescently tagged protein of interest (e.g., Rpl2501-GFP)[1].

-

Growth medium and culture conditions as described in Protocol 5.1.

-

This compound and DMSO.

-

Fluorescence microscope equipped with appropriate filters for the fluorescent protein (e.g., a GFP filter set).

-

Microscope slides and coverslips.

-

(Optional) A nuclear stain like DAPI to visualize the nucleus.

Procedure:

-

Grow the yeast strain expressing the fluorescently tagged protein to mid-log phase as described in Protocol 5.1.

-

Treat the cells with this compound or DMSO for the desired amount of time (e.g., 30-120 minutes)[1].

-

Take a small aliquot of the cell culture and place it on a microscope slide.

-

Cover with a coverslip. To immobilize the cells, slides can be pre-coated with concanavalin A or a thin agarose pad can be used.

-

Image the cells using the fluorescence microscope. Capture both brightfield and fluorescence images.

-

If using a nuclear stain, follow the manufacturer's protocol for staining before imaging.

-

Analyze the images to determine the subcellular localization of the fluorescently tagged protein in both control and this compound-treated cells. Quantify changes in fluorescence intensity in different cellular compartments if required. For time-course experiments, washout studies can be performed by pelleting the cells, resuspending them in fresh medium without the inhibitor, and imaging at subsequent time points[1].

Conclusion

This compound is a valuable chemical probe for studying the intricate process of eukaryotic ribosome biogenesis. Its specific and reversible inhibition of the Mdn1 ATPase provides a powerful tool to dissect the dynamics of 60S subunit assembly in yeast. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies or to discover and characterize other inhibitors of this essential cellular pathway. The insights gained from such research are not only crucial for fundamental cell biology but also hold potential for the development of novel therapeutic strategies targeting ribosome production in proliferative diseases.

References

Foundational Research on Ribozinoindole Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribozinoindoles are a novel class of potent and specific inhibitors of eukaryotic ribosome biogenesis. This technical guide provides an in-depth overview of the foundational research on these compounds, with a focus on their mechanism of action, key experimental data, and the methodologies used for their characterization. Ribozinoindoles target Midasin (Mdn1), an essential AAA+ ATPase, thereby disrupting the assembly of the 60S ribosomal subunit. This guide is intended to be a comprehensive resource for researchers in drug discovery and molecular biology, providing the necessary details to build upon this promising area of research.

Introduction

The ribosome is a fundamental cellular machine responsible for protein synthesis, and its biogenesis is a highly complex and energy-intensive process. In eukaryotes, this process involves the coordinated action of hundreds of assembly factors. Due to the high demand for protein synthesis in rapidly proliferating cells, such as cancer cells, ribosome biogenesis has emerged as a promising target for therapeutic intervention.

Ribozinoindoles (Rbins) are a class of triazinoindole-based small molecules that have been identified as potent inhibitors of eukaryotic ribosome biogenesis.[1][2] The foundational research on these compounds has demonstrated their specificity and mechanism of action, making them valuable tools for studying ribosome assembly and potential leads for drug development. This guide summarizes the core findings and experimental protocols related to ribozinoindole inhibitors.

Mechanism of Action

Ribozinoindoles exert their inhibitory effect by directly targeting Midasin (Mdn1), a large and essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] Mdn1 plays a crucial role in the maturation of the 60S ribosomal subunit.

The primary mechanism of action involves the inhibition of the ATPase activity of Mdn1.[1] This inhibition disrupts the assembly of the nucleolar Nsa1 particle, a key precursor in the 60S subunit assembly pathway.[1] By blocking Mdn1's function, ribozinoindoles effectively halt the production of functional 60S ribosomal subunits, leading to an arrest of cell growth.

Below is a diagram illustrating the signaling pathway affected by ribozinoindole inhibitors.

Quantitative Data

The potency of ribozinoindole inhibitors has been quantified through various assays. The following tables summarize the key quantitative data from foundational studies.

| Compound | Target | Assay Type | Organism/System | IC50 / GI50 / EC50 (µM) | Reference |

| Rbin-1 | Mdn1 | Fission Yeast Growth Inhibition | S. pombe | 0.136 ± 0.007 | [1] |

| Rbin-2 | Mdn1 | Fission Yeast Growth Inhibition | S. pombe | 0.014 ± 0.001 | [1] |

| Rbin-2 | Mdn1 | In vitro ATPase Assay | Recombinant Mdn1 | ~0.3 | [1] |

| Compound | Concentration (µM) | Target | Assay Type | % Inhibition of ATPase Activity | Reference |

| This compound | 1 | Mdn1 | In vitro ATPase Assay | ~40% | [1] |

| Rbin-2 | 1 | Mdn1 | In vitro ATPase Assay | ~40% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of ribozinoindole inhibitors.

Synthesis of Ribozinoindole-1 (this compound)

The synthesis of ribozinoindoles is achieved through a condensation reaction followed by cyclization. The following is a representative protocol for the synthesis of this compound.

Materials:

-

Isatin

-

Thiosemicarbazide

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

3-chloro-2-methyl-1-propene (methylallyl chloride)

-

Dimethylformamide (DMF) or other suitable solvent

-

Base (e.g., Potassium Carbonate)

Procedure:

-

Synthesis of Isatin-3-thiosemicarbazone:

-

Dissolve isatin in boiling ethanol.

-

Dissolve an equimolar amount of thiosemicarbazide in boiling water.

-

Add the thiosemicarbazide solution to the isatin solution and reflux for 2-4 hours.

-